molecular formula C18H22N8S2 B11084678 4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine

Cat. No.: B11084678
M. Wt: 414.6 g/mol
InChI Key: BCQAMSBVDJEYDZ-UHFFFAOYSA-N
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Description

4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a combination of piperidine, triazole, thiophene, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole and thiophene intermediates, followed by their coupling with the triazine core. The piperidine group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups in place of the piperidine.

Scientific Research Applications

4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(piperidin-1-yl)-2-pyridin-2-yl-quinoline: Shares the piperidine moiety but differs in the core structure.

    1-piperidin-1-yl-propan-2-one: Contains the piperidine group but lacks the triazole and thiophene moieties.

    4-piperidin-1-ylbenzonitrile: Similar in having the piperidine group but with a different aromatic core.

Uniqueness

4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N8S2

Molecular Weight

414.6 g/mol

IUPAC Name

4-piperidin-1-yl-6-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22N8S2/c1-2-8-26-15(13-7-6-11-27-13)23-24-18(26)28-12-14-20-16(19)22-17(21-14)25-9-4-3-5-10-25/h2,6-7,11H,1,3-5,8-10,12H2,(H2,19,20,21,22)

InChI Key

BCQAMSBVDJEYDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=NC(=NC(=N2)N3CCCCC3)N)C4=CC=CS4

Origin of Product

United States

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